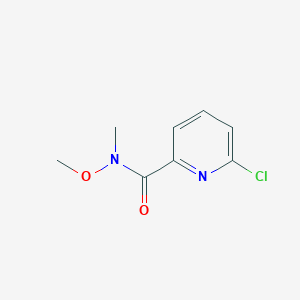
6-Chloro-N-methoxy-N-methylpicolinamide
Descripción general
Descripción
6-Chloro-N-methoxy-N-methylpicolinamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of picolinamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antiemetic and Gastrointestinal Motility Enhancing Agents 6-Chloro-2,3-dihydro-4(1H)-quinazolinone derivatives have been synthesized and evaluated for their gastrointestinal prokinetic and antiemetic activities. These compounds show significant potential in enhancing gut peristaltic activity, increasing gastric emptying, and inhibiting cisplatin-induced emesis, favorably comparing with cisapride (Baldazzi et al., 1996).
Photocyclization Effects Studies on Aryl-substituted N-Acyl-α-dehydroalanine Derivatives, including those with chloro, trifluoromethyl, or methyl groups, have shown significant photocyclization effects leading to the formation of substituted quinolinones and isoquinolines. These findings contribute to our understanding of the steric effects on cyclization processes from excited-state isomers (Sakurai et al., 2003).
Anticholinesterase and Neuroprotective Activities Novel chromenones linked to a 1,2,3-triazole ring system have been synthesized and evaluated for their anti-ChE (cholinesterase) activity. Compounds demonstrated significant anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in PC12 neurons, highlighting potential therapeutic applications against Alzheimer's disease (Saeedi et al., 2017).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation Research on the palladium-catalyzed oxidative carbonylation of substituted gamma-oxoalkynes has led to the synthesis of heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These findings open avenues for the development of novel compounds with potential pharmaceutical applications (Bacchi et al., 2005).
Propiedades
IUPAC Name |
6-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSPRYGYLWAQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728435 | |
| Record name | 6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192437-72-2 | |
| Record name | 6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-](/img/structure/B1509864.png)

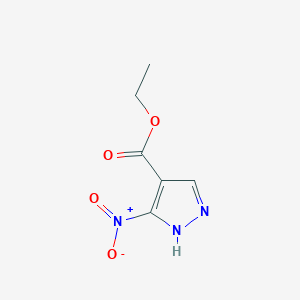



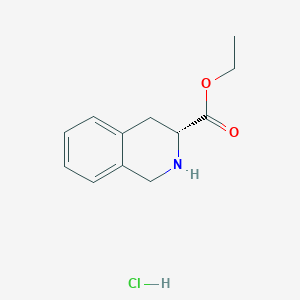

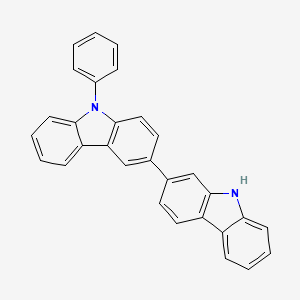
![6-Bromonaphtho[2,3-b][1]benzofuran](/img/structure/B1509892.png)
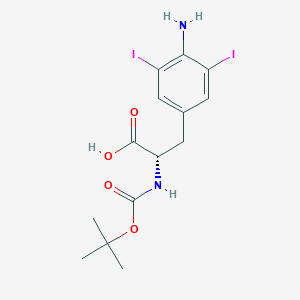
![Naphtho[2,3-b][1]benzofuran-6-ylboronic acid](/img/structure/B1509902.png)
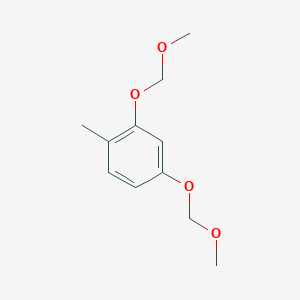
![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-1-methyl-](/img/structure/B1509911.png)